Difloxacin Hydrochloride
Description
Historical Development and Classification
This compound emerged in the late 20th century as part of the second-generation fluoroquinolones, characterized by the addition of a fluorine atom at the C-6 position to enhance antibacterial potency. Its development followed the discovery of nalidixic acid in 1962, the progenitor of quinolones, which exhibited limited Gram-negative activity. By modifying the quinolone core structure, researchers achieved improved tissue penetration and expanded spectra, culminating in difloxacin’s approval by the U.S. Food and Drug Administration (FDA) in 1997 for canine infections.
Structurally, difloxacin (C₂₁H₁₉F₂N₃O₃·HCl) features a bicyclic quinoline nucleus with a piperazinyl group at C-7 and a para-fluorophenyl moiety at N-1, optimizing its affinity for bacterial DNA gyrase. This design classifies it as a second-generation fluoroquinolone, bridging the gap between early narrow-spectrum agents and third-generation counterparts like pradofloxacin.
Position within Fluoroquinolone Research
While third-generation fluoroquinolones dominate human medicine, difloxacin’s veterinary applications highlight its unique pharmacokinetic profile. It exhibits concentration-dependent bactericidal activity, with peak serum concentrations (Cₘₐₓ) of 1.96 μg/mL achieved 140 minutes post-administration in horses. However, its efficacy against Staphylococcus intermedius and Escherichia coli is overshadowed by enrofloxacin, as evidenced by higher minimum inhibitory concentrations (MICs) in clinical isolates.
Table 1: Comparative MIC Values for Difloxacin Against Common Pathogens
| Organism | MIC Range (μg/mL) | Source |
|---|---|---|
| Escherichia coli | 0.1875 – >16 | |
| Staphylococcus aureus | 0.125 | |
| Mycoplasma spp. | 0.5 – 8 |
Significance in Antibacterial Research
Difloxacin’s dual inhibition of DNA gyrase and topoisomerase IV prevents DNA replication, making resistance mutations less likely compared to earlier quinolones. Despite this, its veterinary use is circumscribed by arthropathy risks in juvenile animals, necessitating age-restricted dosing. Recent studies also highlight its utility in treating bovine respiratory disease, with subcutaneous administration achieving lung-to-plasma ratios of 1.0, ensuring effective pulmonary concentrations.
Properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMGBGLSDVIOHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98106-17-3 (Parent) | |
| Record name | Difloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046599 | |
| Record name | Difloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91296-86-5 | |
| Record name | Difloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIFLOXACIN HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Difloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difloxacin Hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ0260HJ0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Component Mixing and Dissolution
Active pharmaceutical ingredients (APIs)—this compound (referred to as Abbott 56619 in the patent) and furosemide—are dissolved in water for injection with sodium hydroxide. The alkaline environment ensures complete dissolution of the APIs, with sodium hydroxide concentrations ranging from 0.2 to 4 parts by weight.
Solvent Blending
Propylene glycol and ethanol are added as co-solvents to enhance the solubility of hydrophobic intermediates. Typical ratios include:
| Component | Parts by Weight (Range) |
|---|---|
| Difloxacin HCl | 5–20 |
| Furosemide | 0.25–5 |
| Propylene Glycol | 50–300 |
| Ethanol | 50–300 |
| Water for Injection | 400–1000 |
pH Adjustment and Stabilization
The mixture’s pH is adjusted to 9.5–10.5 using hydrochloric acid or sodium hydroxide. This alkaline range prevents precipitation and ensures colloidal stability.
Final Formulation
The solution is diluted to the target volume with water for injection, sterilized, and packaged under aseptic conditions.
Industrial-Scale Preparation Variations
Embodiments from the patent highlight scalability through component adjustments:
High-Concentration Formulation (Embodiment 1)
-
Difloxacin HCl : 13 parts
-
Furosemide : 1 part
-
Propylene Glycol : 120 parts
-
Ethanol : 120 parts
-
Water : 1000 parts
This formulation prioritizes antimicrobial potency, with furosemide enhancing renal excretion to reduce nephrotoxicity.
Low-Volume Formulation (Embodiment 3)
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Difloxacin HCl : 20 parts
-
Furosemide : 5 parts
-
Propylene Glycol : 300 parts
-
Ethanol : 300 parts
-
Water : 400 parts
Designed for rapid absorption, this variant uses higher co-solvent concentrations to minimize injection volume while maintaining efficacy.
Excipient Roles and Compatibility
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Propylene Glycol : Acts as a solubilizer and stabilizer, preventing API aggregation.
-
Ethanol : Enhances microbial stability and facilitates subcutaneous absorption.
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Sodium Hydroxide : Adjusts pH to maintain difloxacin’s ionized state, critical for water solubility.
Quality Control and Analytical Validation
While preparation methods dominate the patent literature, post-synthesis analysis ensures batch consistency. Guidelines from the Japanese Ministry of Health recommend LC-MS/MS for quantifying difloxacin residues, with a detection limit of 0.01 mg/kg. Spectrophotometric techniques, such as those used for lomefloxacin, could be adapted for purity assessment via UV-Vis absorption at 510 nm.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Difloxacin hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difloxacin N-oxide, while reduction may yield difloxacin amine derivatives .
Scientific Research Applications
Difloxacin hydrochloride has several scientific research applications, including:
Mechanism of Action
Difloxacin hydrochloride exerts its antibacterial effects by inhibiting the bacterial enzyme DNA gyrase (topoisomerase II). This enzyme is crucial for the negative supercoiling of DNA during replication. By inhibiting DNA gyrase, this compound prevents the replication and transcription of bacterial DNA, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Antibacterial Spectrum and Efficacy
Difloxacin hydrochloride shares structural and functional similarities with other fluoroquinolones, such as ofloxacin, ciprofloxacin, and enoxacin, but exhibits distinct activity profiles. For example:
- Ofloxacin : In a study analyzing acne-treatment cosmetics, ofloxacin showed a lower method detection limit (MDL: 0.13 µg/g) compared to this compound (MDL: 0.25 µg/g), suggesting higher analytical sensitivity for ofloxacin in certain matrices .
- Ciprofloxacin : this compound demonstrated stronger binding affinity to silver ions (k = 142.65) than ciprofloxacin (k = 110.65), which may influence its bioavailability and interaction with metal-containing environments .

- Temafloxacin : In murine models, temafloxacin hydrochloride achieved a sixfold higher peak serum concentration than ciprofloxacin but a shorter half-life compared to difloxacin .
| Compound | MIC for E. coli (µg/mL) | Silver Ion Binding (k) | Method Detection Limit (µg/g) |
|---|---|---|---|
| This compound | 0.1875 | 142.65 | 0.25 |
| Ofloxacin | — | 106.98 | 0.13 |
| Ciprofloxacin | — | 110.65 | — |
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetics in veterinary applications. A comparative study in mice revealed that temafloxacin hydrochloride had a serum half-life one-sixth that of difloxacin after oral administration, despite achieving higher peak concentrations . This suggests difloxacin’s prolonged activity, making it suitable for less frequent dosing in livestock.
| Compound | Peak Serum Concentration (µg/mL) | Serum Half-Life (h) |
|---|---|---|
| This compound | 14.12 (method-specific) | 1.042 |
| Temafloxacin hydrochloride | 6× ciprofloxacin | ~0.17 (vs. difloxacin) |
Physicochemical Properties
This compound’s solubility in water (5 mg/mL) is superior to enoxacin (3.43 mg/mL) but lower than econazole nitrate in organic solvents like DMSO (100 mM) . Stability studies recommend storage at -20°C for long-term preservation, with solutions stable for up to one month at -20°C .
| Compound | Water Solubility (mg/mL) | Stability (Powder) |
|---|---|---|
| This compound | 5 | 3 years (-20°C) |
| Enoxacin | 3.43 | — |
| Econazole nitrate | 1 | — |
Analytical Detection and Residue Analysis
A chemiluminescence method for detecting this compound residues in animal liver demonstrated a detection limit of 4.07 × 10⁻⁹ mg/mL , with 0.93% precision . Comparatively, ofloxacin and ketoconazole showed lower MDLs in cosmetic matrices, highlighting context-dependent sensitivity variations .
Metal Ion Binding Affinity
This compound’s chelation capacity with metal ions varies significantly across fluoroquinolones, influencing its interaction with biological systems:
| Compound | Ag⁺ Binding (k) | Cu²⁺ Binding (k) | Fe³⁺ Binding (k) |
|---|---|---|---|
| This compound | 142.65 | 112.37 | 142.23 |
| Ciprofloxacin | 110.65 | 124.37 | 120.31 |
| Norfloxacin | 198.07 | 125.69 | 143.64 |
Biological Activity
Difloxacin hydrochloride is a synthetic fluoroquinolone antibiotic primarily used in veterinary medicine. It exhibits broad-spectrum bactericidal activity against various Gram-negative and Gram-positive bacteria. This article explores the biological activity of difloxacin, including its mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.
Difloxacin functions by inhibiting bacterial DNA gyrase (topoisomerase II), an enzyme critical for DNA replication and transcription. By preventing the supercoiling of DNA, difloxacin disrupts bacterial cell division, leading to cell death. This mechanism is characteristic of fluoroquinolones and underlies the compound's effectiveness against a range of bacterial pathogens .
Pharmacokinetics
Difloxacin is rapidly absorbed following oral administration, achieving steady-state plasma concentrations within hours. Key pharmacokinetic parameters include:
- Bioavailability : Approximately 96% in chickens and around 50% in dogs.
- Volume of Distribution (Vd) : 4.7 L/kg in chickens.
- Half-life : Approximately 7 hours in both chickens and turkeys .
The compound is primarily metabolized by the liver through glucuronidation, with minimal renal clearance (about 5%) . This metabolic pathway allows for once-daily dosing, making difloxacin a suitable option for animals with compromised renal function.
Clinical Applications
Difloxacin is indicated for treating various bacterial infections in veterinary medicine, particularly:
- Chronic respiratory infections in chickens caused by Escherichia coli and Mycoplasma gallisepticum.
- Infections in turkeys due to Pasteurella multocida.
- Bovine respiratory disease (shipping fever) in calves caused by mixed infections .
In Vitro Efficacy
Research has demonstrated that difloxacin exhibits significant antibacterial activity against multiple pathogens. A study evaluated its effectiveness against Chlamydia trachomatis and found it active against all tested strains, suggesting potential for treating human infections as well .
Pharmacokinetic Studies in Animals
A study involving broiler chickens assessed the pharmacokinetics of difloxacin administered at doses of 10 mg/kg and 20 mg/kg over five days. Key findings included:
- Maximum Plasma Concentration (Cmax) : Achieved within 1-2 hours post-administration.
- Elimination Half-Life : Approximately 7 hours.
- Tissue Distribution : Difloxacin concentrations exceeded the minimum inhibitory concentrations (MICs) for relevant pathogens in all tissues examined .
| Species | Dose (mg/kg) | Cmax (ng/ml) | Half-Life (hours) | Bioavailability (%) |
|---|---|---|---|---|
| Chickens | 10 | ~200 | ~7 | 96.4 |
| Turkeys | 20 | ~50 | ~7 | 57.4 |
Safety and Adverse Effects
While generally well-tolerated, difloxacin can cause mild adverse reactions at higher doses, such as gastrointestinal disturbances and discoloration of feces. In a study where dogs were administered ten times the recommended dose, mild symptoms were observed .
Q & A
Q. What is the primary mechanism of action of Difloxacin Hydrochloride in bacterial inhibition?
this compound, a fluoroquinolone antibiotic, inhibits bacterial DNA replication by targeting DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA supercoiling and chromosome segregation. The drug binds to the enzyme-DNA complex, stabilizing DNA strand breaks and preventing resealing, leading to bacteriostatic or bactericidal effects depending on concentration . For methodological replication, researchers should validate enzyme inhibition using gel electrophoresis to detect DNA fragmentation or employ fluorescence-based assays to measure supercoiling activity .
Q. How should researchers design experiments to evaluate this compound’s antimicrobial activity?
Standard protocols include determining minimum inhibitory concentrations (MICs) using broth microdilution or agar dilution methods. For example, Difloxacin exhibits MIC values of 0.1875 µg/mL against E. coli and 0.5–8 µg/mL against Mycobacterium tuberculosis . Include positive controls (e.g., ciprofloxacin) and negative controls (untreated cultures). Ensure replicates (n ≥ 3) to account for variability in bacterial growth conditions. Data interpretation should follow CLSI or EUCAST guidelines .
Q. What are the stability considerations for this compound in experimental settings?
The compound is stable in aqueous solutions (5 mg/mL solubility) but degrades under prolonged exposure to light or extreme pH. For long-term storage, lyophilized powder should be kept at -20°C, while in-solvent formulations (e.g., DMSO/PEG300 mixtures) require storage at -80°C . Stability testing via HPLC or mass spectrometry is recommended to confirm integrity before critical assays .
Advanced Research Questions
Q. How do metal ions influence this compound’s binding efficacy?
Difloxacin exhibits variable binding constants (logk) with metal ions: 142.65 (Ag⁺), 112.37 (Cu²⁺), and 142.23 (Fe³⁺). These interactions may alter its bioavailability or chelation properties in biological systems . To study this, researchers can use atomic absorption spectrometry (AAS) or isothermal titration calorimetry (ITC) to quantify binding affinities under physiological pH and temperature .
Q. What are the ecological implications of this compound residues in soil?
Manure from pigs treated with Difloxacin significantly alters soil bacterial communities, increasing abundance of quinolone resistance genes (qnrB, qnrS1/S2) and plasmid-borne genes (intI1, sul1, sul2). DGGE analysis and qPCR are critical for tracking community shifts and gene dynamics . Resilience studies show partial recovery of soil microbiota after 71 days, suggesting transient ecological disruption .
Q. How can researchers address contradictory data on Difloxacin’s resistance mechanisms?
Discrepancies in resistance profiles (e.g., qnrA absence vs. qnrB/S prevalence) may arise from strain-specific mutations or horizontal gene transfer. Use whole-genome sequencing (WGS) to identify mutations in gyrA/gyrB genes and PCR hybridization to detect plasmid-mediated resistance genes. Comparative studies with other fluoroquinolones (e.g., enrofloxacin) can clarify cross-resistance patterns .
Q. What methodological optimizations are needed for this compound in in vivo models?
For animal studies, prepare formulations using DMSO/PEG300/Tween-80 mixtures to enhance solubility and bioavailability. Dose-response experiments should monitor pharmacokinetic parameters (e.g., Cmax, AUC) via LC-MS/MS. Include toxicity controls to assess hepatorenal effects, as fluoroquinolones may accumulate in these organs .
Data Interpretation and Validation
Q. How should researchers validate this compound’s purity and identity in synthetic batches?
Use a combination of NMR (¹H/¹³C), HPLC (≥98% purity), and elemental analysis. Reference standards (e.g., CAS 91296-86-5) must comply with pharmacopeial guidelines for quantitative assays . Cross-validate with mass spectrometry to detect degradation products or isomers .
Q. What statistical approaches are appropriate for analyzing antimicrobial activity data?
Apply non-linear regression to model dose-response curves (IC50/IC90) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) for comparing MIC values across bacterial strains. For ecological data, use principal component analysis (PCA) to visualize community structure changes and redundancy analysis (RDA) to correlate gene abundance with environmental variables .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

